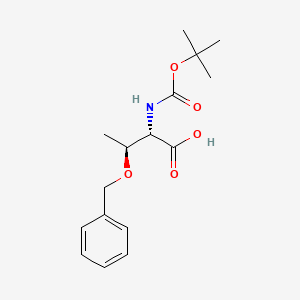
o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine is a chemical compound with the molecular formula C15H21NO5. It is a derivative of the amino acid threonine, where the hydroxyl group is protected by a benzyl group, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine typically involves the protection of the hydroxyl and amino groups of threonine. The process can be summarized as follows:
Protection of the Hydroxyl Group: The hydroxyl group of threonine is protected by benzylation. This is usually achieved by reacting threonine with benzyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group is protected by the introduction of a tert-butoxycarbonyl (Boc) group. This is done by reacting the benzylated threonine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and benzyl protecting groups can be removed under specific conditions to yield free threonine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection of Boc Group: This is typically achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Deprotection of Benzyl Group: Hydrogenolysis using palladium on carbon (Pd/C) in the presence of hydrogen gas is commonly used.
Major Products Formed
The major products formed from these reactions include free threonine and its derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine primarily involves its role as a protected amino acid derivative. The protecting groups (Boc and benzyl) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s reactivity is influenced by the stability of these protecting groups and their ability to be selectively removed under specific conditions.
Comparison with Similar Compounds
Similar Compounds
o-Benzyl-n-(tert-butoxycarbonyl)-d-serine: Similar in structure but derived from serine instead of threonine.
o-Benzyl-n-(tert-butoxycarbonyl)-l-serine: Another similar compound with the same protecting groups but derived from l-serine.
o-Benzyl-n-(tert-butoxycarbonyl)-d-threonine: The d-isomer of the compound .
Uniqueness
o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine is unique due to its specific stereochemistry and the presence of both Boc and benzyl protecting groups. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial.
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
(2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13-/m0/s1 |
InChI Key |
CTXPLTPDOISPTE-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















